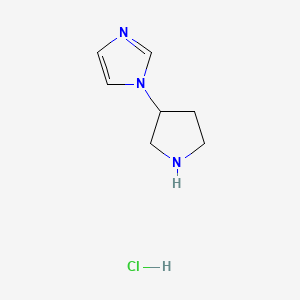

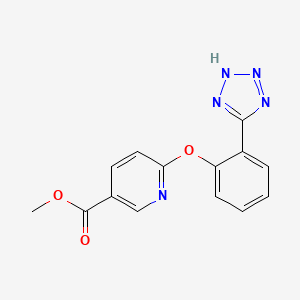

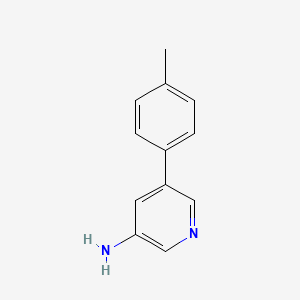

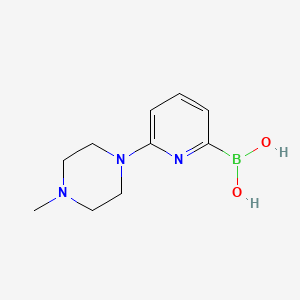

5-(p-Tolyl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(p-Tolyl)pyridin-3-amine, also known as 5-TPA, is a heterocyclic amine that has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic chemistry, and biochemistry. 5-TPA is a versatile compound that can be used in a variety of ways, including as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a molecular probe for studying the structure and function of proteins.

Aplicaciones Científicas De Investigación

Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds.

Summary of the Application

“5-(p-Tolyl)pyridin-3-amine” is used in the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing a 1,2,3-triazole moiety .

Methods of Application

The compound is synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .

Results or Outcomes

The newly synthesized compounds were established by elemental analysis, spectral data, and alternative synthetic route whenever possible .

Synthesis of Fused Pyrazolo[3,4 (4,3)-d]thiazoles and Pyrazolo[3,4 (4,3)-d][1,4]thiazines

Specific Scientific Field

This application is also in the field of Organic Chemistry , focusing on the synthesis of fused heterocyclic compounds.

Summary of the Application

“5-(p-Tolyl)pyridin-3-amine” is used in the synthesis of fused pyrazolo[3,4 (4,3)-d]thiazoles and pyrazolo[3,4 (4,3)-d][1,4]thiazines .

Methods of Application

The synthesis of these compounds involves the annulation of the pyrazole ring to the thiazole or thiazine ring .

Results or Outcomes

The synthesized compounds are valuable in medicinal chemistry, and the development of new antitumor agents based on thiazines and thiazoles is of special interest .

Design and Synthesis of Selective COX-2 Inhibitors

Specific Scientific Field

This application is in the field of Medicinal Chemistry , specifically in the design and synthesis of selective COX-2 inhibitors.

Summary of the Application

“5-(p-Tolyl)pyridin-3-amine” is used in the design and synthesis of a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as selective COX-2 inhibitors .

Methods of Application

The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

Results or Outcomes

Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme . The antinociceptive activity assessment via the formalin test showed that nine derivatives possessed significant activity compared with the control group .

Propiedades

IUPAC Name |

5-(4-methylphenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJFTTAPDSEJEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735019 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(p-Tolyl)pyridin-3-amine | |

CAS RN |

1226158-35-5 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)